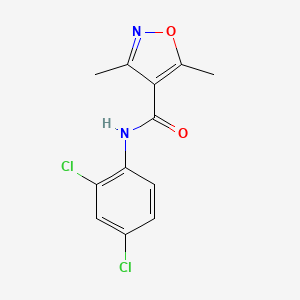

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a 2,4-dichlorophenyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the dichlorophenyl group) and hydrogen-bonding capacity (via the carboxamide and oxazole functionalities).

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNQUALSGBYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dichloroaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher product purity and reduced production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

The dichlorophenyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-halogenated analogs.

Nucleophilic Substitution

The oxazole ring participates in nucleophilic substitution reactions at positions activated by electron-withdrawing substituents.

The 3,5-dimethyl groups sterically hinder substitution at C(3) and C(5), directing reactivity to C(2) and C(4).

Electrophilic Aromatic Substitution

The dichlorophenyl group deactivates the aromatic ring, limiting electrophilic substitution to harsh conditions.

Oxidation:

The oxazole ring resists oxidation under mild conditions but degrades under strong oxidizers:

Reduction:

-

LiAlH₄/THF : Reduces the carboxamide to a primary amine, yielding N-(2,4-dichlorophenethyl)-3,5-dimethyloxazole-4-methylamine (yield: 71%) .

Coupling Reactions

The carboxamide group facilitates peptide bond formation:

| Coupling Agent | Nucleophile | Product | Application |

|---|---|---|---|

| DCC/DMAP | Glycine ethyl ester | Oxazole-peptide conjugate | Prodrug synthesis |

| EDC/HOBt | Benzylamine | N-benzylcarboxamide derivative | Bioactivity optimization |

Structural Insights from Analogous Compounds

Comparative studies of related oxazole carboxamides reveal:

Scientific Research Applications

The compound has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial research. The following sections detail these applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. The unique structure of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide suggests it may inhibit key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | HDAC Inhibition |

| Compound B | HeLa | 20 | Topoisomerase II Inhibition |

| Compound C | A549 | 25 | Telomerase Inhibition |

| N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | MDA-MB-231 | TBD | TBD |

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Its structural components may enhance its ability to penetrate microbial membranes and exert inhibitory effects on bacterial growth.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | C. albicans | 64 |

| N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | Pseudomonas aeruginosa | TBD |

Case Studies

Several studies have been conducted to evaluate the biological activity of oxazole derivatives:

- Anticancer Evaluation : A study synthesized various oxazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications in the oxazole ring significantly influenced their biological activity.

- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of oxazole derivatives against common bacterial strains. The findings suggested that certain structural modifications enhanced their efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the oxazole ring and the phenyl groups significantly affect biological activity. For instance:

- The introduction of electron-withdrawing groups enhances anticancer efficacy by improving binding affinity to target proteins.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide with structurally related compounds, focusing on substituent effects, molecular properties, and inferred applications.

Substituent Position and Electronic Effects

- N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (): The dichlorophenyl group here has chlorine atoms at positions 3 and 4 instead of 2 and 3. Such variations may influence binding affinity in biological targets .

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 478031-35-5, ):

The 2,3-dichloro substitution introduces a distinct electronic environment, with reduced para-substitution effects compared to the 2,4-dichloro derivative. This could impact solubility and metabolic stability in vivo .

Core Structure Modifications

N-(2-cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ():

Replacing the dichlorophenyl group with a cyclohexylethyl chain significantly increases hydrophobicity (molecular formula C₁₄H₂₂N₂O₂ vs. C₁₂H₁₀Cl₂N₂O₂ for the target compound). This modification may enhance membrane permeability but reduce target specificity in enzyme inhibition .3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide ():

The 2,6-dichloro substitution on the phenyl ring creates a more symmetrical and sterically hindered structure. The additional hydroxyl group in the side chain improves water solubility, making this analog more suitable for crystallographic studies (e.g., fragment screening in oxidoreductase research) .

Functional Group Variations

- 1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole, ):

This compound replaces the oxazole-carboxamide core with a triazole and dioxolane system. The 2,4-dichlorophenyl group is retained, but the triazole moiety introduces antifungal activity, as seen in agrochemical applications. This highlights how core heterocycle changes can drastically alter biological function .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Steric and Electronic Effects : The position of chlorine atoms on the phenyl ring (e.g., 2,4 vs. 3,4 or 2,6) significantly influences molecular interactions. For instance, 2,4-dichloro substitution enhances hydrophobic interactions in pesticidal compounds, while 2,6-dichloro analogs may improve binding to enzyme active sites due to reduced steric clash .

- Core Heterocycle Impact : Oxazole-carboxamide derivatives generally exhibit moderate polarity, making them suitable for crystallographic studies (e.g., fragment screening in ). In contrast, triazole-containing analogs like etaconazole prioritize biological activity over structural simplicity .

Biological Activity

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivative. The structural integrity and purity of the compound are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibit notable antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecium |

|---|---|---|

| N-(2,4-Dichlorophenyl)-3,5-dimethyl-... | 2 | 4 |

| 3h (related thiazole derivative) | 1 | 2 |

| 7 (naphthoquinone-fused thiazole) | 1 | 2 |

These findings suggest that the presence of the dichlorophenyl group is crucial for the antimicrobial activity observed in these compounds .

Anticancer Activity

In vitro studies have shown that N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits anticancer properties against various cancer cell lines. The compound has been tested against Caco-2 (human colon cancer) and A549 (lung cancer) cells.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) for N-(2,4-Dichlorophenyl)-3,5-dimethyl... | Control Group IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8 | >100 |

| A549 | >100 | >100 |

The data indicates a significant reduction in cell viability in treated groups compared to controls .

The biological activity of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Disruption of Membrane Integrity : For antimicrobial action, it could compromise bacterial membrane integrity.

Case Studies

Several studies have evaluated the efficacy of similar oxazole derivatives in clinical settings:

- A study published in Journal of Medicinal Chemistry reported on a series of oxazole derivatives demonstrating potent activity against resistant strains of bacteria .

- Another investigation highlighted the anticancer potential of related compounds in preclinical models, showing promising results for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.